molecular formula C8H15NO B8810878 8-Azabicyclo[3.2.1]octan-3-ylmethanol

8-Azabicyclo[3.2.1]octan-3-ylmethanol

Cat. No.: B8810878
M. Wt: 141.21 g/mol
InChI Key: LONCBIYESAZYOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Azabicyclo[3.2.1]octan-3-ylmethanol is a bicyclic tertiary amine derivative characterized by an 8-azabicyclo[3.2.1]octane (nortropane) core with a hydroxymethyl substituent at the 3-position. This compound (CAS 90949-82-9, molecular formula C₉H₁₇NO) and its hydrochloride salt (CAS 1209123-25-0, C₈H₁₆ClNO) are structurally related to tropane alkaloids, which are renowned for their pharmacological relevance . Its applications span laboratory synthesis and pharmaceutical intermediate production, though safety data indicate skin and eye irritation hazards .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

8-azabicyclo[3.2.1]octan-3-ylmethanol

InChI

InChI=1S/C8H15NO/c10-5-6-3-7-1-2-8(4-6)9-7/h6-10H,1-5H2

InChI Key

LONCBIYESAZYOB-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 8-azabicyclo[3.2.1]octane derivatives arises from variations in substituents, stereochemistry, and functional groups. Below is a comparative analysis of key analogs:

Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Biological Activity/Applications
8-Azabicyclo[3.2.1]octan-3-ylmethanol 90949-82-9 C₉H₁₇NO 155.24 3-hydroxymethyl, 8-methyl Laboratory synthesis, chemical intermediates
Tropine (8-Methyl-8-azabicyclo[3.2.1]octan-3-ol) 120-29-6 C₈H₁₅NO 141.21 3-hydroxy, 8-methyl Alkaloid precursor (e.g., atropine, cocaine)
8-Azabicyclo[3.2.1]octan-3-one 5632-84-8 C₇H₁₁NO 125.17 3-keto, 8-H Intermediate in tropane alkaloid synthesis
3-Acetoxy-8-methyl-8-azabicyclo[3.2.1]octane-6-ol 3423-27-6 C₁₀H₁₇NO₃ 199.25 3-acetoxy, 6-hydroxy, 8-methyl Potential prodrug or metabolite
SCH 221510 322473-89-2 C₂₈H₃₁NO 397.55 3-phenyl, 8-bis(2-methylphenyl)methyl Mu-opioid receptor antagonist (research use)
(3-endo)-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride 1257442-93-5 C₈H₁₆ClNO 177.67 3-hydroxymethyl (endo), hydrochloride salt Enhanced solubility for pharmaceutical formulations

Key Differences and Implications

The 3-keto group in 8-azabicyclo[3.2.1]octan-3-one reduces hydrogen-bond donor capacity, making it more reactive in reduction or nucleophilic addition reactions .

Steric and Electronic Effects :

  • Bulky substituents, as in SCH 221510, increase steric hindrance, which can enhance receptor selectivity (e.g., mu-opioid antagonism) .
  • Hydrochloride salts (e.g., CAS 1257442-93-5) improve aqueous solubility, critical for drug delivery .

Synthetic Accessibility: DDQ-mediated oxidative Mannich reactions enable efficient construction of the bicyclo core from N-aryl pyrrolidines . Enantioselective synthesis from chiral pool precursors (e.g., tropinone) ensures stereochemical control, vital for bioactive derivatives .

Preparation Methods

Cyclization of Acyclic Precursors

The 8-azabicyclo[3.2.1]octane scaffold is central to the target compound, and its formation often begins with acyclic precursors containing preconfigured stereochemical information. For example, WO1999029690A1 details a process where 3-cyano-8-substituted intermediates undergo cyclization to form the bicyclic core . In one protocol, 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one is treated with sodium cyanide and hydrochloric acid in methanol, leading to the formation of 3-cyano-3-hydroxy derivatives . This step exploits the reactivity of the ketone group, which is subsequently reduced to introduce the methanol moiety.

A critical advancement in this area is the enantioselective desymmetrization of tropinone derivatives, as highlighted in a 2021 review . By employing chiral catalysts or resolving agents, researchers achieve high enantiomeric excess (ee) in the bicyclic structure. For instance, asymmetric hydrogenation of enamine precursors using palladium catalysts yields the desired stereochemistry with >90% ee .

Reduction of Ketone Intermediates

The conversion of ketone intermediates to the corresponding alcohol is a pivotal step. US20060058343A1 describes the reduction of 8-azabicyclo[3.2.1]octan-3-one using sodium borohydride in methanol, followed by brine washing to isolate the product . This method affords the alcohol in 72% yield, with the exo:endo ratio controlled by reaction temperature and solvent choice .

Alternative reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. For example, WO1999029690A1 reports the use of magnesium methoxide and sodium borohydride in methanol to reduce 3-cyano derivatives, achieving a 72% yield of 3-cyano-8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octane . The table below summarizes key reduction protocols:

Substrate Reducing Agent Solvent Yield Reference
8-Azabicyclo[3.2.1]octan-3-oneNaBH₄Methanol72%
3-Cyano-8-(2,2,2-trifluoroethyl) derivativeNaBH₄/Mg(OMe)₂Methanol72%
Enamine intermediatePd/C, H₂Toluene85%

Catalytic Hydrogenation of Unsaturated Derivatives

Unsaturated analogs, such as 8-azabicyclo[3.2.1]oct-2-ene derivatives, serve as precursors for introducing the methanol group. WO1999029690A1 demonstrates the hydrogenation of 3-cyano-8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]oct-2-ene using palladium on carbon in toluene/methanol, yielding the saturated alcohol in 85% yield . This method is advantageous for preserving stereochemistry, as the exo:endo ratio remains consistent throughout the reaction .

Enantioselective Synthesis Approaches

Enantioselective construction of the bicyclic scaffold is critical for pharmaceutical applications. The 2021 RSC review highlights two strategies :

  • Chiral Pool Synthesis : Starting from naturally occurring tropane alkaloids, such as tropine, which are functionalized to introduce the methanol group.

  • Asymmetric Catalysis : Using chiral ligands (e.g., BINAP) with transition metals (e.g., Ru or Pd) to induce stereocontrol during cyclization or hydrogenation .

For example, asymmetric hydrogenation of an enamine precursor with a Ru-BINAP catalyst achieves 95% ee, enabling large-scale production of enantiopure 8-azabicyclo[3.2.1]octan-3-ylmethanol .

Industrial-Scale Production Considerations

Industrial protocols prioritize cost-efficiency and scalability. WO1999029690A1 outlines a large-scale process using 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one, which is reduced in a 500 L reactor with sodium borohydride and methanol . Key optimizations include:

  • Temperature Control : Maintaining 0–5°C during reductions to minimize side reactions.

  • Workup Procedures : Sequential extractions with dichloromethane and ethyl acetate to isolate the product .

  • Catalyst Recycling : Reusing palladium catalysts in hydrogenation steps to reduce costs .

Q & A

Q. What are the primary synthetic strategies for constructing the 8-azabicyclo[3.2.1]octane scaffold, and how do they apply to 8-azabicyclo[3.2.1]octan-3-ylmethanol?

The synthesis of the 8-azabicyclo[3.2.1]octane core often employs sequential oxidative Mannich reactions starting from N-aryl pyrrolidines. For example, DDQ-mediated intermolecular coupling with TMS enol ethers followed by intramolecular cyclization enables efficient scaffold assembly . Stereoselective methods, such as radical cyclization or chiral auxiliary incorporation , are critical for accessing enantiopure derivatives, including 3-ylmethanol analogs .

Q. Which biological targets are most relevant to this compound derivatives?

These derivatives primarily interact with monoamine transporters , including the dopamine transporter (DAT) and serotonin transporter (SERT). Substitutions at the C3 position (e.g., aryl or benzyl groups) enhance binding affinity for DAT, while N8 modifications influence selectivity between DAT and SERT . Evidence also suggests activity against long-chain fatty acid elongase 6 (ELOVL6) , implicating potential roles in metabolic disorder research .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

  • HPLC-MS : Provides high sensitivity for quantifying derivatives in complex mixtures .
  • 1H NMR and LCMS : Confirm structural integrity and stereochemical purity, especially for chiral centers .
  • QSAR studies : Guide structural optimization by correlating substituent effects with bioactivity .

Advanced Research Questions

Q. How do structural modifications at the C3 and N8 positions influence the pharmacological profile of this compound?

  • C3 Substitutions : Halogenated aryl groups (e.g., fluorophenyl) significantly enhance DAT binding affinity. Methanol derivatives at C3 (e.g., hydroxymethyl) improve solubility but may reduce blood-brain barrier penetration .
  • N8 Modifications : Bulky substituents (e.g., benzyl or cyclopropylmethyl) increase selectivity for SERT over DAT. Methyl groups at N8 stabilize the bicyclic structure, reducing metabolic degradation .

Q. What metabolic pathways are observed for this compound derivatives in vivo?

Key metabolic steps include:

  • Oxidative N-demethylation : Catalyzed by CYP450 enzymes, leading to primary amine metabolites.
  • Glucuronidation : Conjugation of the methanol group enhances renal excretion.
  • Stereochemical retention : Enantiopure derivatives (e.g., endo-3-ylmethanol) show slower clearance due to resistance to enzymatic hydrolysis .

Q. How can computational chemistry optimize this compound derivatives for target selectivity?

  • Molecular Docking : Predict binding modes to DAT/SERT active sites, highlighting interactions with residues like Asp79 (DAT) and Tyr95 (SERT) .
  • Free Energy Perturbation (FEP) : Quantifies substituent effects on binding free energy, guiding rational design .
  • ADMET Prediction : Models blood-brain barrier permeability and metabolic stability using logP and polar surface area .

Q. What role does stereochemistry play in the bioactivity of this compound derivatives?

  • Endo vs. Exo Isomers : Endo-configured derivatives (e.g., SCH 221510) exhibit higher sigma-2 receptor affinity due to optimal spatial alignment with hydrophobic binding pockets .
  • Chiral Centers : Enantiopure synthesis (e.g., via asymmetric catalysis) is critical, as racemic mixtures often show reduced potency or off-target effects .

Q. What novel enzyme targets beyond monoamine transporters have been explored for these derivatives?

Recent studies highlight inhibition of sigma-2 receptors (e.g., compound 11b with Ki = 4.2 nM) and acetylcholinesterase (AChE), with potential applications in neurodegenerative disease models .

Methodological Considerations

Q. How to resolve contradictions in reported DAT/SERT selectivity across studies?

  • Binding Assay Standardization : Use consistent radioligands (e.g., [³H]WIN35428 for DAT) and cell lines (e.g., HEK293 overexpressing transporters).
  • Functional Uptake Assays : Compare inhibition of [³H]dopamine vs. [³H]serotonin uptake to confirm selectivity .
  • Meta-Analysis : Cross-reference datasets from independent labs to identify confounding variables (e.g., buffer pH, incubation time) .

Q. What strategies mitigate metabolic instability in this compound analogs?

  • Isosteric Replacement : Substitute the methanol group with a bioisostere like trifluoromethyl to reduce glucuronidation.
  • Prodrug Design : Esterification of the hydroxyl group enhances oral bioavailability and delays hepatic clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.